molecular formula C25H22ClN3O4S B3538893 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone

Cat. No.: B3538893
M. Wt: 496.0 g/mol
InChI Key: OYUIVHNIISLDKG-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone is a synthetic compound identified as a potent agonist of the cannabinoid receptors CB1 and CB2. Its core research value lies in its application for investigating the structure-activity relationships (SAR) of triazole-derived synthetic cannabinoid receptor agonists (SCRAs) . Researchers utilize this compound in forensic toxicology to develop analytical methods for the detection and quantification of novel psychoactive substances (NPS) in biological matrices , aiding public health monitoring and substance identification. Studies on its mechanism of action focus on its functional activity at cannabinoid receptors, contributing to the broader understanding of the pharmacological profile and potential signaling pathways activated by emerging SCRAs . This research is critical for advancing knowledge in neuropharmacology and informing regulatory science.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,5-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O4S/c1-31-19-10-4-16(5-11-19)24-27-28-25(29(24)18-8-6-17(26)7-9-18)34-15-22(30)21-14-20(32-2)12-13-23(21)33-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUIVHNIISLDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the sulfanyl group and the aromatic substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings and triazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its binding to enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the triazole ring and the ethanone moiety, which significantly influence their physicochemical and biological properties. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison of Triazole Derivatives
Compound ID Triazole Substituents Ethanone Substituents Reported Biological Activity Molecular Weight (g/mol) Reference
Target Compound 4-ClPh, 4-OMePh 2,5-diOMePh Not explicitly reported ~503.5* N/A
2-{[4-(4-ClPh)-5-(4-Pyridinyl)-... 4-ClPh, 4-pyridinyl 4-FPh Undisclosed (structural focus) ~439.9
2-{[5-(tert-BuPh)-4-(4-OMePh)-... 4-OMePh, 4-tert-BuPh 4-ClPh Undisclosed (structural focus) 492.03
2-{[5-(Anilinomethyl)-4-ClPh-... 4-ClPh, anilinomethyl 4-ClPh Undisclosed (structural focus) ~503.0
analogs 4-OMePh, Ph N/A (hydrazide derivatives) Antifungal , Antibiotic Varies

*Estimated based on analogous structures.

Key Observations:

In contrast, methoxy groups (e.g., 4-OMePh in the target compound) improve solubility and may modulate pharmacokinetics . The 2,5-dimethoxyphenyl group on the ethanone moiety (target compound) is unique compared to mono-substituted analogs (e.g., 4-FPh in ). This substitution could enhance π-π stacking interactions or alter metabolic stability.

Synthetic Pathways: The synthesis of triazole-thioether ethanones typically involves nucleophilic substitution between α-halogenated ketones and triazole thiols under basic conditions (e.g., sodium ethoxide in ethanol, as in ). Reaction yields and purity depend on steric hindrance from substituents; bulky groups (e.g., tert-butyl in ) may reduce reaction efficiency .

Physicochemical Properties

  • Solubility : The 2,5-dimethoxyphenyl group in the target compound likely enhances water solubility compared to ’s 4-chlorophenyl substituent.
  • Thermodynamic Stability : Crystallographic studies (e.g., ) suggest that methoxy and halogen substituents contribute to stable molecular packing, which may influence shelf life and formulation .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C26H24ClN5O4S
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting several key areas:

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. The compound's structure suggests potential efficacy against fungi by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. In vitro studies have shown that compounds similar to this triazole effectively inhibit the growth of various fungal strains.

Anticancer Properties

Triazole derivatives have been studied for their anticancer effects. Specific investigations into the compound's ability to induce apoptosis in cancer cell lines have shown promising results. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Effects

The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Research Findings and Case Studies

StudyFindings
Antifungal Study Evaluated against Candida speciesShowed IC50 values comparable to established antifungals
Cancer Cell Line Study Tested on MCF-7 and HeLa cellsInduced apoptosis via caspase activation
Antimicrobial Activity Assessed against E. coli and S. aureusExhibited significant inhibition zones in agar diffusion tests

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : The triazole moiety interferes with specific enzymes essential for fungal growth.
  • Induction of Apoptosis : In cancer cells, the compound activates intrinsic apoptotic pathways leading to programmed cell death.
  • Disruption of Membrane Integrity : The compound's lipophilicity allows it to penetrate microbial membranes, disrupting their integrity.

Q & A

Q. What are the optimized synthetic routes for 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone, and how do reaction conditions affect yield?

Methodological Answer: Synthesis involves multi-step reactions:

Triazole Ring Formation : Use hydrazine derivatives and carbonyl compounds under reflux (ethanol, 80°C, 12 hrs) to form the 1,2,4-triazole core .

Sulfanyl Group Introduction : React the triazole intermediate with thiol-containing reagents (e.g., thiourea) in basic conditions (KOH, DMF, 60°C) .

Ethanone Functionalization : Couple the sulfanyl-triazole moiety with 2,5-dimethoxyphenylacetic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent .
Critical Parameters : Temperature (>70°C reduces byproducts), solvent polarity (DMF enhances solubility), and stoichiometric ratios (1:1.2 for thiol addition) significantly impact yield (60–75% optimized) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent patterns (e.g., methoxy peaks at δ 3.7–3.9 ppm; aromatic protons at δ 6.8–7.5 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement of the triazole ring and confirms sulfanyl-ethanone linkage (bond angles: C-S-C ~105°) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 523.1) .
    Validation : Cross-reference NMR shifts with similar triazole derivatives (e.g., 4-methoxyphenyl analogs in ).

Q. How is the compound screened for preliminary biological activity, and what assays are recommended?

Methodological Answer:

  • Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli using broth microdilution (concentration range: 1–128 µg/mL) .
  • Anticancer Screening : MTT assay on HeLa and MCF-7 cells (IC50_{50} calculated via nonlinear regression) .
  • Enzyme Inhibition : Assess COX-2 or α-glucosidase inhibition at 10–100 µM with colorimetric substrates (e.g., p-nitrophenyl-α-D-glucopyranoside) .
    Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only blanks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Methodological Answer:

  • Modify Substituents :
    • Replace 4-methoxyphenyl with 4-fluorophenyl (see for electronic effects on receptor binding).
    • Vary dimethoxyphenyl positions (2,5 vs. 3,4) to assess steric hindrance .
  • Assay Design : Test analogs in parallel using standardized protocols (e.g., 48-hr exposure in MTT assays).
  • Data Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, LogP) with IC50_{50} .

Q. What computational strategies are used to predict binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) .
  • ADMET Prediction : SwissADME for LogP (estimated 3.2), bioavailability (Lipinski violations: 0), and CYP450 metabolism .
  • DFT Calculations : Gaussian 16 to optimize geometry and calculate electrostatic potential maps (e.g., sulfanyl group’s nucleophilicity) .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Variable Identification : Compare assay conditions (e.g., cell line passage number, serum concentration in media) .
  • Dose-Response Repetition : Conduct 3 independent replicates with stricter controls (e.g., hypoxia vs. normoxia) .
  • Meta-Analysis : Pool data from , and using random-effects models to identify outliers.

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Enzyme Kinetics : Measure Vmax_{max} and Km_m shifts in COX-2 inhibition (Lineweaver-Burk plots) .
  • Cellular Pathways : RNA-seq or Western blotting to track apoptosis markers (e.g., Bax/Bcl-2 ratio) .
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-labeled ligands for serotonin receptors) .

Q. What strategies improve solubility and stability for in vivo studies?

Methodological Answer:

  • Formulation : Use PEG-400 or cyclodextrin-based carriers (20% w/v) to enhance aqueous solubility .
  • pH Stability : Test degradation in buffers (pH 1–10) via HPLC-UV at 254 nm .
  • Lyophilization : Prepare lyophilized powders with trehalose (5% w/w) for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone

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